![molecular formula C15H13BrN2O2 B2794362 N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide CAS No. 103912-34-1](/img/structure/B2794362.png)
N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide, also known as BHMA, is an organic compound that belongs to the class of imines. BHMA has been extensively studied for its potential applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating certain apoptotic pathways.
Biochemical and Physiological Effects:
N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways involved in the inflammatory response. N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Additionally, N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has been shown to induce apoptosis in cancer cells by activating certain apoptotic pathways.
Advantages and Limitations for Lab Experiments
N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has several advantages for lab experiments. It is easy to synthesize, and the synthesis method is simple and efficient. N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide is also stable and can be stored for long periods without degradation. However, N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in certain experiments. Additionally, N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for the study of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide. One potential direction is the development of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide-based drug delivery systems. N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has been shown to have potential as a drug delivery agent due to its stability and ability to target specific cells and tissues. Another potential direction is the study of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide in animal models. While N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has been extensively studied in vitro, its potential applications in vivo are not fully understood. Finally, the development of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide-based diagnostic agents is another potential direction for future research. N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has been shown to have potential as a diagnostic agent due to its ability to target specific cells and tissues.
Synthesis Methods
N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-aminobenzeneacetamide in the presence of a catalyst. The reaction proceeds via the formation of an imine intermediate, which is then reduced to N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide using a reducing agent. The final product is obtained in high yield and purity.
Scientific Research Applications
N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has also been studied for its potential applications in drug delivery and as a diagnostic agent.
properties
IUPAC Name |
N-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)18-14-5-3-13(4-6-14)17-9-11-8-12(16)2-7-15(11)20/h2-9,20H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIDGVUBHNFXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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